molecular formula C12H25N3O3 B3011623 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate CAS No. 203389-27-9

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate

Cat. No.: B3011623
CAS No.: 203389-27-9
M. Wt: 259.35
InChI Key: IUHWCYTZQIOOTQ-UHFFFAOYSA-O
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Description

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including catalysis, material science, and electrochemistry. The presence of the nitrate anion enhances its solubility and reactivity, making it a versatile compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate can be synthesized through a multi-step process involving the alkylation of imidazole derivatives. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate has diverse applications in scientific research:

    Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.

    Material Science: Employed in the development of ionic liquids and advanced materials.

    Electrochemistry: Utilized in the formulation of electrolytes for batteries and supercapacitors.

    Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with biological molecules, disrupting cellular processes and leading to antimicrobial or anticancer effects. The nitrate anion can participate in redox reactions, further enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-hexyl-1,2-dihydroimidazol-1-ium;nitrate
  • 1-Methyl-3-decyl-1,2-dihydroimidazol-1-ium;nitrate
  • 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride

Uniqueness

1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to shorter or longer alkyl chains, the octyl group provides an optimal balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.NO3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3)4/h10-11H,3-9,12H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWCYTZQIOOTQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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